Cas no 100717-76-8 (3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one)

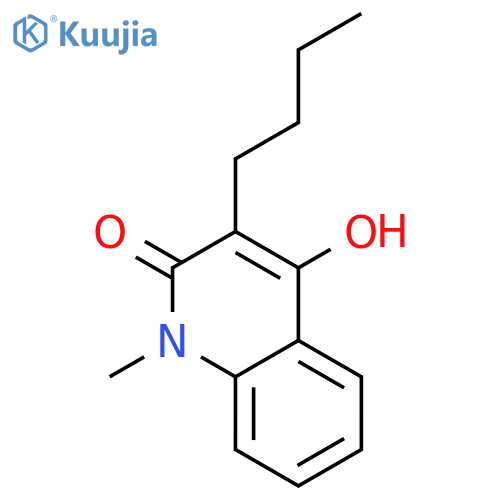

100717-76-8 structure

商品名:3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one

- Carbostyril,3-butyl-4-hydroxy-1-methyl- (6CI)

- 3-butyl-4-hydroxy-1-methylquinoline-2(1H)-one

- 100717-76-8

- SB71199

- 3-butyl-4-hydroxy-1-methyl-2(1H)-quinolinone

- AB-337/13036272

- 3-n-butyl-1-methyl-4-hydroxy-2-quinolone

- 3-butyl-4-hydroxy-1-methyl-2(1H)-quinolinone, AldrichCPR

- 3-BUTYL-4-HYDROXY-1-METHYLQUINOLIN-2-ONE

- SCHEMBL22319318

- CHEMBL4127862

- Oprea1_394839

- 3-butyl-4-hydroxy-1-methyl-quinolin-2-one

-

- インチ: InChI=1S/C14H17NO2/c1-3-4-7-11-13(16)10-8-5-6-9-12(10)15(2)14(11)17/h5-6,8-9,16H,3-4,7H2,1-2H3

- InChIKey: UGSGKYKRLRQHBS-UHFFFAOYSA-N

- ほほえんだ: CCCCC1=C(C2=CC=CC=C2N(C)C1=O)O

計算された属性

- せいみつぶんしりょう: 231.12601

- どういたいしつりょう: 231.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- PSA: 40.54

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM145137-1g |

3-butyl-4-hydroxy-1-methylquinolin-2(1H)-one |

100717-76-8 | 95% | 1g |

$830 | 2021-08-05 | |

| Chemenu | CM145137-1g |

3-butyl-4-hydroxy-1-methylquinolin-2(1H)-one |

100717-76-8 | 95% | 1g |

$686 | 2023-02-19 | |

| Alichem | A189006103-1g |

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one |

100717-76-8 | 95% | 1g |

$714.00 | 2023-09-04 |

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one 関連文献

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

100717-76-8 (3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量